Gnqwfi

Description

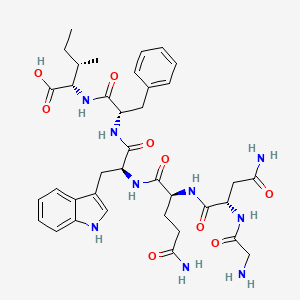

Structure

2D Structure

Properties

CAS No. |

853995-60-5 |

|---|---|

Molecular Formula |

C37H49N9O9 |

Molecular Weight |

763.8 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[(2-aminoacetyl)amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoic acid |

InChI |

InChI=1S/C37H49N9O9/c1-3-20(2)32(37(54)55)46-36(53)26(15-21-9-5-4-6-10-21)44-34(51)27(16-22-19-41-24-12-8-7-11-23(22)24)45-33(50)25(13-14-29(39)47)43-35(52)28(17-30(40)48)42-31(49)18-38/h4-12,19-20,25-28,32,41H,3,13-18,38H2,1-2H3,(H2,39,47)(H2,40,48)(H,42,49)(H,43,52)(H,44,51)(H,45,50)(H,46,53)(H,54,55)/t20-,25-,26-,27-,28-,32-/m0/s1 |

InChI Key |

UFZMZOJSSRKSIZ-HQNBLUNESA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Hexapeptide GNQWFI: A Technical Guide to its Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the GNQWFI peptide, a synthetic hexapeptide with significant potential in therapeutic applications targeting angiogenesis. This document details its structure, mechanism of action, and the experimental protocols used for its characterization, offering a valuable resource for researchers in oncology, ophthalmology, and inflammatory diseases.

Core Concepts: Structure and Sequence

The this compound peptide is a hexapeptide with the amino acid sequence Glycine-Asparagine-Glutamine-Tryptophan-Phenylalanine-Isoleucine.[1][2] Its structure and basic properties are summarized below.

| Property | Value | Reference |

| Sequence | Gly-Asn-Gln-Trp-Phe-Ile (this compound) | [1][2] |

| Molecular Formula | C₃₇H₄₉N₉O₉ | [3] |

| Molecular Weight | 763.84 g/mol | |

| Synonyms | Anti-Flt1 peptide |

Mechanism of Action: A Specific VEGFR1 Antagonist

This compound functions as a specific antagonist of the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), also known as Fms-like tyrosine kinase 1 (Flt-1). It exerts its biological effects by directly competing with endogenous ligands for binding to VEGFR1. This inhibitory action disrupts the signaling cascade that promotes angiogenesis, the formation of new blood vessels.

The peptide has been shown to block the interaction of VEGFR1 with several key pro-angiogenic factors, including:

-

Vascular Endothelial Growth Factor A (VEGF-A)

-

Placental Growth Factor (PlGF)

-

VEGF/PlGF heterodimers

By inhibiting ligand binding, this compound effectively blocks the downstream signaling pathways initiated by VEGFR1 activation. This leads to the inhibition of critical cellular processes involved in angiogenesis, such as endothelial cell migration and the formation of capillary-like structures (tube formation). Notably, the peptide does not inhibit the proliferation of endothelial cells induced by VEGF, suggesting a specific effect on migration and morphogenesis rather than cell viability.

Visualizing the Inhibitory Action

The following diagram illustrates the mechanism of action of the this compound peptide in blocking the VEGFR1 signaling pathway.

Caption: this compound competitively inhibits the binding of ligands to VEGFR1.

Downstream Signaling Pathway Inhibition

The activation of VEGFR1 by its ligands initiates a cascade of intracellular signaling events. This compound, by preventing this initial binding, effectively halts this cascade. The key downstream pathways inhibited by this compound are depicted below.

Caption: this compound blocks the PI3K/Akt and MAPK pathways downstream of VEGFR1.

Quantitative Data on Biological Activity

A comprehensive review of the available scientific literature did not yield specific quantitative values for the binding affinity (Kd), inhibitory concentration (IC50), or inhibition constant (Ki) of the this compound peptide. The primary research by Bae et al. (2005) demonstrates dose-dependent inhibition of VEGF-induced cell migration in a graphical format but does not provide explicit IC50 values.

| Parameter | Value | Method | Reference |

| Binding Affinity (Kd) | Not Reported | - | - |

| IC50 (VEGF Binding) | Not Reported | - | - |

| IC50 (Cell Migration) | Not Reported (Qualitative dose-dependent inhibition shown) | Boyden Chamber Assay | |

| Inhibition Constant (Ki) | Not Reported | - | - |

While specific quantitative metrics are not available, the qualitative data strongly supports this compound as a potent and selective inhibitor of VEGFR1-mediated endothelial cell migration and tube formation.

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and functional characterization of the this compound peptide, based on standard laboratory practices.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

This compound is synthesized using the Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Workflow for Solid-Phase Peptide Synthesis of this compound:

Caption: Step-by-step workflow for the synthesis of this compound peptide.

Detailed Protocol:

-

Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, to obtain a C-terminally amidated peptide. Swell the resin in a solvent like N,N-dimethylformamide (DMF).

-

Amino Acid Coupling: The peptide is assembled from the C-terminus (Isoleucine) to the N-terminus (Glycine).

-

Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of 20% piperidine in DMF.

-

Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU/HOAt) and coupled to the deprotected N-terminus of the growing peptide chain.

-

Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

-

Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

-

Precipitation: The cleaved peptide is precipitated from the cleavage solution using cold diethyl ether and collected by centrifugation.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude this compound peptide is purified using preparative RP-HPLC.

Detailed Protocol:

-

Column: A C18 reversed-phase column is typically used.

-

Solvents:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Gradient: The peptide is eluted using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 60% Solvent B over 30 minutes).

-

Detection: The peptide elution is monitored by UV absorbance at 214 nm and 280 nm.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by analytical RP-HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.

-

Lyophilization: Pure fractions are pooled and lyophilized to obtain the final peptide as a white powder.

Functional Assays

This assay is used to assess the inhibitory effect of this compound on VEGF-induced endothelial cell migration.

Detailed Protocol:

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Chamber Setup: A Boyden chamber with a porous membrane (e.g., 8 µm pores) coated with an extracellular matrix protein (e.g., gelatin or fibronectin) is used.

-

Chemoattractant: A solution containing a chemoattractant, such as VEGF-A, is placed in the lower chamber.

-

Cell Seeding: HUVECs, pre-incubated with varying concentrations of this compound or a control peptide, are seeded into the upper chamber.

-

Incubation: The chamber is incubated for a period (e.g., 4-6 hours) to allow cell migration.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope. The percentage of migration inhibition is calculated relative to the control.

This assay evaluates the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Detailed Protocol:

-

Matrix Coating: A 96-well plate is coated with a basement membrane matrix (e.g., Matrigel) and allowed to polymerize at 37°C.

-

Cell Seeding: HUVECs are suspended in media containing VEGF-A and varying concentrations of this compound or a control peptide. The cell suspension is then added to the Matrigel-coated wells.

-

Incubation: The plate is incubated for a period (e.g., 6-18 hours) to allow for the formation of tube-like networks.

-

Analysis: The formation of tubes is observed and quantified using a microscope. Parameters such as the number of branch points, total tube length, and total tube area are measured using imaging software. The percentage of inhibition of tube formation is calculated.

Therapeutic Potential and Future Directions

The specific inhibitory action of this compound on VEGFR1-mediated angiogenesis makes it a promising candidate for the treatment of various pathologies characterized by excessive blood vessel formation. In vivo studies have shown that systemic administration of the anti-Flt1 peptide can significantly inhibit tumor growth and metastasis in mouse models. This highlights its potential as a therapeutic agent in oncology. Furthermore, its role in modulating angiogenesis suggests potential applications in other diseases such as asthma and ocular neovascular disorders.

Future research should focus on obtaining precise quantitative data on the binding affinity and inhibitory potency of this compound. Further preclinical studies are warranted to evaluate its pharmacokinetic properties, in vivo efficacy in a broader range of disease models, and potential for combination therapies. The development of modified analogs with improved stability and bioavailability could also enhance its therapeutic utility.

References

The Role of GNQWFI as a VEGFR1 Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), also known as Fms-like tyrosine kinase 1 (Flt-1), is a key regulator of this process. The hexapeptide GNQWFI (Gly-Asn-Gln-Trp-Phe-Ile) has been identified as a specific antagonist of VEGFR1. This technical guide provides an in-depth overview of the role of this compound as a VEGFR1 antagonist, summarizing its mechanism of action, its effects on endothelial cells, and its anti-tumor and anti-metastatic properties. This document includes a compilation of available data, detailed experimental methodologies for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to VEGFR1 and the Rationale for Antagonism

The Vascular Endothelial Growth Factor (VEGF) family of ligands and their corresponding receptors are central to the regulation of angiogenesis.[1][2] VEGFR1 is a receptor tyrosine kinase that binds VEGF-A, VEGF-B, and placental growth factor (PlGF).[3][4] While VEGFR2 is considered the primary mediator of VEGF-induced endothelial cell proliferation and migration, VEGFR1 plays a more complex, modulatory role.[5] It can act as a "decoy" receptor, sequestering VEGF-A to negatively regulate its availability for VEGFR2. However, signaling through VEGFR1 itself has been implicated in the recruitment of hematopoietic progenitor cells and the migration of macrophages, contributing to the pro-angiogenic and inflammatory tumor microenvironment. Therefore, specific antagonism of VEGFR1 presents a promising therapeutic strategy to inhibit pathological angiogenesis with potentially fewer side effects than broader VEGF/VEGFR inhibitors.

This compound: A Specific VEGFR1 Antagonist

This compound is a synthetic hexapeptide with the amino acid sequence Gly-Asn-Gln-Trp-Phe-Ile. It was identified for its ability to specifically bind to VEGFR1 and block the interaction with its ligands, including VEGF-A, VEGF-B, and PlGF. This competitive inhibition of ligand binding is the primary mechanism through which this compound exerts its anti-angiogenic effects.

Data Presentation

| Parameter | Assay Type | Effect of this compound / VEGFR1 Antagonist | Quantitative Data (Illustrative for similar antagonists) |

| Binding Affinity | Competitive Binding Assay | Competitively inhibits binding of VEGF-A, VEGF-B, and PlGF to VEGFR1. | IC50 values for other small molecule and peptide inhibitors of VEGFR1 are in the nanomolar to low micromolar range. |

| In Vitro Efficacy | Endothelial Cell Migration Assay | Inhibits VEGF-induced migration of endothelial cells. | For a similar peptide, F56, significant inhibition of HUVEC migration was observed. |

| Endothelial Cell Tube Formation Assay | Inhibits the formation of capillary-like structures by endothelial cells on a basement membrane matrix. | For a similar peptide, F56, a significant reduction in tube formation was observed. | |

| In Vivo Efficacy | Xenograft Tumor Model | Inhibits tumor growth. | For a similar peptide, F56, significant inhibition of xenograft tumor growth of HT-29 and MGC-823 cells was reported. |

| Metastasis Model | Suppresses tumor metastasis. | For a similar peptide, F56, significant suppression of lung metastasis of B16 cells was observed. | |

| Microvessel Density (MVD) Analysis | Reduces the density of blood vessels within the tumor. | Anti-VEGF therapies have been shown to reduce MVD in various tumor models. |

Mechanism of Action and Signaling Pathways

This compound functions by directly competing with endogenous ligands for binding to the extracellular domain of VEGFR1. This blockage prevents receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. As a result, the downstream signaling cascades initiated by VEGFR1 are inhibited.

Based on studies of VEGFR1 signaling and analogous peptide inhibitors like F56, the primary downstream pathway affected by this compound is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. This pathway is crucial for cell survival, proliferation, and migration. By inhibiting the phosphorylation and activation of VEGFR1, this compound prevents the recruitment and activation of PI3K, which in turn leads to decreased phosphorylation and activation of Akt.

This compound Mechanism of Action

Experimental Protocols

Endothelial Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the chemotactic response of endothelial cells to pro-angiogenic factors and the inhibitory effect of compounds like this compound.

Materials:

-

Boyden chambers with polycarbonate membranes (e.g., 8 µm pore size)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell basal medium (EBM) supplemented with growth factors

-

Fetal Bovine Serum (FBS)

-

VEGF-A

-

This compound peptide

-

Calcein AM or other fluorescent dye for cell labeling

-

Fibronectin or collagen to coat membranes

Procedure:

-

Coat the underside of the Boyden chamber membranes with fibronectin or collagen and allow to dry.

-

Culture HUVECs to sub-confluency and then serum-starve for 4-6 hours.

-

Harvest and resuspend the HUVECs in serum-free EBM.

-

In the lower chamber, add EBM containing VEGF-A as a chemoattractant. For the negative control, use EBM alone. For the experimental group, add VEGF-A and varying concentrations of this compound.

-

Add the HUVEC suspension to the upper chamber.

-

Incubate the chambers for 4-6 hours at 37°C in a humidified incubator.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol and stain with a fluorescent dye like Calcein AM.

-

Quantify the migrated cells by counting the number of fluorescent cells in several random fields under a fluorescence microscope.

Endothelial Cell Migration Assay Workflow

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a key step in angiogenesis.

Materials:

-

96-well plates

-

Basement membrane extract (e.g., Matrigel®)

-

HUVECs

-

EBM with supplements

-

VEGF-A

-

This compound peptide

-

Calcein AM or similar fluorescent dye

Procedure:

-

Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Harvest HUVECs and resuspend them in EBM.

-

Prepare cell suspensions containing VEGF-A (positive control), VEGF-A plus different concentrations of this compound (experimental groups), or EBM alone (negative control).

-

Seed the HUVEC suspensions onto the solidified matrix.

-

Incubate for 6-18 hours at 37°C.

-

Visualize and photograph the tube formation using a phase-contrast microscope.

-

For quantification, stain the cells with Calcein AM and measure parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube Formation Assay Workflow

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cell line that expresses VEGF (e.g., HT-29, MGC-823)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

This compound peptide

-

Vehicle control (e.g., saline)

-

Calipers for tumor measurement

Procedure:

-

Culture the chosen tumor cell line to a sufficient number.

-

Harvest the cells, wash with PBS, and resuspend in PBS or an appropriate medium at a suitable concentration (e.g., 1-5 x 10^6 cells per injection).

-

Subcutaneously inject the tumor cell suspension into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal or subcutaneous injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = (width² x length)/2).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density).

Xenograft Tumor Model Workflow

Conclusion

The hexapeptide this compound is a specific antagonist of VEGFR1 that demonstrates significant anti-angiogenic properties. By blocking the binding of VEGF and other ligands to VEGFR1, this compound effectively inhibits key processes in angiogenesis, including endothelial cell migration and tube formation. Furthermore, preclinical evidence with analogous peptides suggests potent anti-tumor and anti-metastatic activity in vivo. The targeted inhibition of the VEGFR1-PI3K-Akt signaling pathway underscores its potential as a selective anti-angiogenic agent. While further studies are needed to quantify its binding affinity and in vivo efficacy with precision, this compound represents a promising candidate for the development of novel cancer therapeutics. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other VEGFR1 antagonists.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis [frontiersin.org]

- 3. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of VEGFR1 autoinhibition at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a peptide blocking vascular endothelial growth factor (VEGF)-mediated angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Hexapeptide GNQWFI: A High-Affinity Antagonist of Vascular Endothelial Growth Factor Receptor 1 (Flt-1)

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The fms-like tyrosine kinase-1 (Flt-1), also known as vascular endothelial growth factor receptor 1 (VEGFR-1), is a critical regulator of angiogenesis and vasculogenesis. Its high affinity for vascular endothelial growth factor A (VEGF-A), VEGF-B, and placental growth factor (PlGF) positions it as a key player in both physiological and pathological processes, including embryonic development, wound healing, and tumor progression. The hexapeptide GNQWFI has been identified as a specific antagonist of Flt-1, effectively inhibiting the binding of its natural ligands and subsequently blocking downstream signaling events such as endothelial cell migration. This technical guide provides an in-depth overview of the binding affinity of this compound for Flt-1, detailed experimental protocols for its characterization, and a visualization of the associated Flt-1 signaling pathway.

Introduction to Flt-1 and the this compound Peptide

Flt-1 is a receptor tyrosine kinase characterized by an extracellular domain comprising seven immunoglobulin (Ig)-like domains, a transmembrane domain, and an intracellular tyrosine kinase domain.[1] While it binds VEGF-A with a higher affinity than the primary signaling receptor, VEGFR-2 (KDR/Flk-1), its kinase activity is significantly weaker.[2] Consequently, a major function of Flt-1 is to act as a decoy receptor, sequestering VEGF-A and thereby modulating its availability for the more potent VEGFR-2.[2][3] This regulatory role makes Flt-1 an attractive target for therapeutic intervention in angiogenesis-dependent diseases.

The hexapeptide Gly-Asn-Gln-Trp-Phe-Ile (this compound), also referred to as anti-Flt1, was identified from synthetic peptide libraries as a specific antagonist of Flt-1.[4] It has been demonstrated to inhibit the binding of VEGF-A, PlGF, and VEGF/PlGF heterodimers to Flt-1. This inhibition effectively blocks VEGF-induced migration of endothelial cells and their capacity to form capillary-like structures in vitro, highlighting its potential as an anti-angiogenic agent.

This compound Target Binding Affinity for Flt-1

While the hexapeptide this compound has been qualitatively described as a specific and effective inhibitor of ligand binding to Flt-1, a precise, publicly available quantitative value for its binding affinity (e.g., dissociation constant (Kd), inhibition constant (Ki), or half-maximal inhibitory concentration (IC50)) is not readily found in the current scientific literature. The primary research identifying this compound focuses on its inhibitory effects on cellular processes rather than detailing its specific binding kinetics.

To provide context for the expected range of high-affinity interactions with Flt-1, the binding affinities of its natural ligands are presented below.

| Ligand | Receptor | Binding Affinity (Kd) | Reference |

| VEGF-A | Flt-1 (VEGFR-1) | ~10-20 pM | |

| VEGF-A | KDR (VEGFR-2) | ~100-125 pM |

This table summarizes the high-affinity interactions of the natural ligand VEGF-A with its receptors, Flt-1 and KDR, providing a benchmark for the potency of Flt-1 inhibitors.

Experimental Protocols for Determining Binding Affinity

The binding affinity of a peptide antagonist like this compound to its receptor can be determined using several biophysical and biochemical techniques. The following are detailed, representative protocols for two common methods: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA for IC50 Determination

This protocol describes a method to determine the concentration of this compound required to inhibit the binding of a known ligand (e.g., VEGF-A) to Flt-1 by 50% (IC50).

Materials:

-

Recombinant human Flt-1/VEGFR1 protein

-

Recombinant human VEGF-A (biotinylated or with a tag for detection)

-

This compound peptide

-

96-well ELISA plates

-

Coating Buffer (e.g., 50 mM sodium carbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Assay Buffer (e.g., 1% BSA in PBS)

-

Streptavidin-HRP or anti-tag HRP-conjugated antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Plate Coating:

-

Dilute recombinant Flt-1 to 1-2 µg/mL in Coating Buffer.

-

Add 100 µL of the diluted Flt-1 to each well of a 96-well plate.

-

Incubate overnight at 4°C or for 2 hours at 37°C.

-

-

Washing and Blocking:

-

Wash the plate three times with 200 µL/well of Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

-

Wash the plate three times with Wash Buffer.

-

-

Competitive Binding:

-

Prepare a serial dilution of the this compound peptide in Assay Buffer.

-

Prepare a constant concentration of biotinylated VEGF-A in Assay Buffer (a concentration at or below its Kd for Flt-1 is recommended).

-

Add 50 µL of the this compound serial dilutions to the wells.

-

Immediately add 50 µL of the biotinylated VEGF-A solution to the wells.

-

Include control wells with no this compound (maximum binding) and wells with no Flt-1 coating (background).

-

Incubate for 1-2 hours at room temperature with gentle shaking.

-

-

Detection:

-

Wash the plate three times with Wash Buffer.

-

Add 100 µL of Streptavidin-HRP (or appropriate conjugated antibody) diluted in Assay Buffer to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate five times with Wash Buffer.

-

-

Development and Measurement:

-

Add 100 µL of TMB substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

Add 100 µL of Stop Solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Plot the absorbance against the log of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Recombinant human Flt-1/VEGFR1 protein

-

This compound peptide

-

Running Buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the recombinant Flt-1 protein (diluted in an appropriate buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters by injecting ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of concentrations of the this compound peptide in Running Buffer.

-

Inject the this compound solutions sequentially over the immobilized Flt-1 surface, starting with the lowest concentration.

-

Include a buffer-only injection as a control (double referencing).

-

-

Kinetic Measurement:

-

Monitor the association phase during the injection of this compound.

-

Monitor the dissociation phase by flowing Running Buffer over the chip after the peptide injection.

-

-

Surface Regeneration:

-

If necessary, inject the regeneration solution to remove any bound this compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

Flt-1 Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context of this compound's action and the experimental approach to its characterization, the following diagrams are provided.

Caption: Flt-1 signaling and decoy pathway with this compound inhibition.

Caption: Workflow for a competitive ELISA to determine IC50.

Conclusion

The hexapeptide this compound is a valuable tool for studying the biological roles of Flt-1 and holds promise as a therapeutic candidate for modulating angiogenesis. While specific quantitative data on its binding affinity is not widely reported, established methodologies such as competitive ELISA and SPR can be readily applied to determine these crucial parameters. The provided protocols and diagrams offer a comprehensive guide for researchers and drug development professionals to investigate the interaction between this compound and Flt-1, and to understand its mechanism of action within the context of the Flt-1 signaling pathway. Further characterization of the binding kinetics of this compound will be essential for its continued development as a targeted therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. | Semantic Scholar [semanticscholar.org]

- 4. An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of the Anti-Flt1 Peptide GNQWFI: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of the anti-Flt1 peptide, GNQWFI. Vascular endothelial growth factor receptor 1 (VEGFR-1 or Flt1) is a critical regulator of angiogenesis, a process implicated in numerous pathologies, including cancer and retinal neovascular diseases. The hexapeptide this compound was identified through systematic screening of peptide libraries as a specific antagonist of Flt1. This document details the experimental methodologies employed in its discovery and characterization, summarizes the available data on its biological activity, and illustrates its mechanism of action through signaling pathway and experimental workflow diagrams. While specific quantitative binding affinities and IC50 values for this compound are not publicly available, this guide consolidates the existing knowledge to serve as a valuable resource for researchers in the field of anti-angiogenic drug development.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a tightly regulated process essential for development, wound healing, and tissue repair. Dysregulated angiogenesis is a hallmark of several diseases, most notably cancer, where it facilitates tumor growth, invasion, and metastasis. The vascular endothelial growth factor (VEGF) family of ligands and their corresponding receptors are the primary mediators of angiogenesis.

VEGFR-1 (Flt1) is a high-affinity receptor for VEGF-A, placental growth factor (PlGF), and VEGF-B. While its tyrosine kinase activity is weaker than that of VEGFR-2, Flt1 plays a crucial role in modulating angiogenesis by acting as a decoy receptor, sequestering VEGF-A and thereby regulating its availability for the more potently pro-angiogenic VEGFR-2. Flt1 signaling is also directly implicated in the migration of endothelial cells and hematopoietic precursor cells. Consequently, Flt1 has emerged as a promising target for anti-angiogenic therapies.

This whitepaper focuses on the discovery and characterization of the anti-Flt1 peptide this compound (Gly-Asn-Gln-Trp-Phe-Ile), a hexapeptide that specifically binds to Flt1 and inhibits its function.

Discovery of the this compound Peptide

The this compound peptide was identified from a positional scanning synthetic peptide combinatorial library (PS-SPCL). This approach allows for the rapid screening of a vast number of peptides to identify those with high affinity for a specific target.

Experimental Workflow for this compound Discovery

Caption: Experimental workflow for the discovery and validation of this compound.

Mechanism of Action

This compound exerts its anti-angiogenic effects by directly binding to Flt1 and competitively inhibiting the binding of its natural ligands, including VEGF-A, PlGF, and VEGF/PlGF heterodimers.[1][2] This blockade of ligand binding prevents the activation of Flt1-mediated downstream signaling pathways that are crucial for endothelial cell migration and the formation of capillary-like structures.[1]

Flt1 Signaling Pathway and Inhibition by this compound

Caption: Flt1 signaling pathway and the inhibitory action of this compound.

An important characteristic of this compound is its selective inhibition of endothelial cell migration and tube formation without affecting VEGF-induced endothelial cell proliferation. This suggests that Flt1-mediated signaling is more critical for the migratory and morphogenic aspects of angiogenesis than for the proliferative response of endothelial cells.

Quantitative Data

While the primary literature describes the potent inhibitory effects of this compound, specific quantitative data such as binding affinity (Kd) and half-maximal inhibitory concentration (IC50) for ligand-receptor interaction are not extensively reported in publicly accessible sources. The following tables summarize the available qualitative and semi-quantitative data.

Table 1: Binding Specificity of this compound

| Target Receptor | Binding Observed | Ligands Inhibited | Reference |

| Flt1 (VEGFR-1) | Yes | VEGF-A, PlGF, VEGF/PlGF heterodimer | |

| Flk-1 (VEGFR-2) | No | - | |

| Tie2 | No | - | |

| PDGFR | No | - | |

| EGFR | No | - |

Table 2: In Vitro Functional Activity of this compound

| Assay | Cell Type | Stimulus | This compound Concentration | Effect | Reference |

| Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-A | Not specified | No inhibition | |

| Cell Migration | HUVECs | VEGF-A | 100 µg/mL | Significant inhibition | |

| Tube Formation | HUVECs | VEGF-A | 100 µg/mL | Significant inhibition |

Table 3: In Vivo Anti-Tumor Efficacy of this compound

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| Subcutaneous xenograft of VEGF-secreting cancer cells in nude mice | Subcutaneous injection of this compound | 1 mg/kg/day | Significant inhibition of tumor growth and metastasis |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the descriptions in the primary literature.

Peptide Library Screening

-

Library Type : A positional scanning synthetic peptide combinatorial library (PS-SPCL) of hexapeptides was used.

-

Target : Recombinant soluble Flt1 (sFlt1) fused to an Fc fragment was used as the target protein.

-

Screening Procedure :

-

The sFlt1-Fc was coated onto ELISA plates.

-

Individual peptide pools from the PS-SPCL were added to the wells.

-

Binding was detected using a horseradish peroxidase-conjugated secondary antibody against the peptide tags.

-

The amino acids showing the highest binding at each of the six positions were identified to determine the optimal peptide sequence, this compound.

-

Competitive Binding Assay (ELISA-based)

-

Plate Coating : Recombinant human VEGF-A (or PlGF) was coated onto 96-well microplates.

-

Blocking : Wells were blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.

-

Competition : A constant concentration of sFlt1-Fc was mixed with varying concentrations of the this compound peptide.

-

Incubation : The mixture was added to the VEGF-A-coated wells and incubated to allow binding.

-

Detection : The amount of sFlt1-Fc bound to the plate was quantified using an anti-Fc antibody conjugated to horseradish peroxidase, followed by the addition of a chromogenic substrate. The degree of inhibition by this compound was determined by the reduction in signal compared to the control (no peptide).

Endothelial Cell Migration Assay (Boyden Chamber)

-

Chamber Setup : A Boyden chamber with a porous polycarbonate membrane (e.g., 8 µm pores) was used. The lower chamber was filled with medium containing VEGF-A as a chemoattractant.

-

Cell Seeding : HUVECs were seeded into the upper chamber in serum-free medium, with or without the this compound peptide.

-

Incubation : The chamber was incubated for several hours to allow cell migration through the membrane towards the chemoattractant.

-

Analysis : Non-migrated cells on the upper surface of the membrane were removed. Migrated cells on the lower surface were fixed, stained (e.g., with crystal violet), and counted under a microscope.

In Vitro Angiogenesis (Tube Formation) Assay

-

Matrix Preparation : A basement membrane matrix extract (e.g., Matrigel®) was thawed on ice and used to coat the wells of a 96-well plate. The plate was then incubated at 37°C to allow the matrix to gel.

-

Cell Plating : HUVECs were suspended in a basal medium containing VEGF-A, with or without the this compound peptide.

-

Incubation : The cell suspension was added to the gel-coated wells and incubated for several hours.

-

Visualization : The formation of capillary-like structures (tubes) was observed and photographed using a microscope. The extent of tube formation was quantified by measuring parameters such as total tube length and the number of branch points.

Developments and Future Perspectives

Subsequent research has explored enhancing the therapeutic potential of this compound. For instance, a conjugate of this compound with hyaluronate was developed to improve its pharmacokinetic properties for the treatment of retinal neovascularization. This conjugate formed self-assembling nanoparticles and demonstrated prolonged residence time and efficacy in animal models of diabetic retinopathy.

The specificity of this compound for Flt1 makes it a valuable tool for dissecting the distinct roles of Flt1 and VEGFR-2 in angiogenesis. While the lack of publicly available, detailed quantitative binding data is a limitation, the existing research strongly supports the potential of this compound and similar Flt1-targeting peptides as therapeutic agents for angiogenesis-dependent diseases. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as the determination of precise binding affinities and inhibitory concentrations to facilitate further clinical development.

Conclusion

The anti-Flt1 peptide this compound is a promising anti-angiogenic agent identified through a systematic library screening approach. Its mechanism of action involves the specific inhibition of Flt1, leading to the disruption of endothelial cell migration and tube formation. Preclinical studies have demonstrated its efficacy in inhibiting tumor growth and metastasis. While further quantitative characterization is needed, this compound represents a significant development in the field of targeted anti-angiogenic therapy and serves as a foundation for the design of next-generation Flt1 inhibitors.

References

The Modulatory Effects of GNQWFI on VEGF-A and PlGF Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vascular Endothelial Growth Factor A (VEGF-A) and Placental Growth Factor (PlGF) are pivotal regulators of angiogenesis, the formation of new blood vessels from pre-existing ones. Their signaling cascades, primarily initiated through Vascular Endothelial Growth Factor Receptor 1 (VEGFR-1) and VEGFR-2, are implicated in various physiological and pathological processes, including tumor growth and metastasis. GNQWFI, a hexapeptide (Gly-Asn-Gln-Trp-Phe-Ile), has been identified as a specific antagonist of VEGFR-1. This technical guide provides an in-depth overview of the mechanism of action of this compound and its effects on the VEGF-A and PlGF signaling pathways. The guide includes a summary of the available data, detailed experimental protocols for studying these effects, and visualizations of the relevant pathways and workflows.

Introduction to VEGF-A and PlGF Signaling

VEGF-A is a potent pro-angiogenic factor that binds to both VEGFR-1 and VEGFR-2. While VEGFR-2 is considered the primary mediator of the mitogenic, proliferative, and survival signals of VEGF-A in endothelial cells, VEGFR-1 has a more complex role.[1] It binds to VEGF-A with a higher affinity than VEGFR-2 and is thought to act as a decoy receptor to modulate VEGFR-2 signaling.[2] PlGF, another member of the VEGF family, binds exclusively to VEGFR-1.[3] PlGF can displace VEGF-A from VEGFR-1, thereby increasing the bioavailability of VEGF-A to activate VEGFR-2.[4] Additionally, PlGF-mediated activation of VEGFR-1 can induce its own signaling cascade, contributing to pathological angiogenesis.

This compound: A Specific VEGFR-1 Antagonist

This compound is a synthetic peptide that acts as a specific antagonist for VEGFR-1 (also known as Flt-1). Its mechanism of action involves blocking the interaction between VEGFR-1 and its ligands, including VEGF-A, VEGF-B, and PlGF. By competitively inhibiting ligand binding, this compound effectively attenuates the downstream signaling pathways initiated through VEGFR-1.

Impact of this compound on VEGF-A and PlGF Signaling Pathways

By specifically targeting VEGFR-1, this compound has distinct effects on the signaling pathways of VEGF-A and PlGF.

4.1 Effect on VEGF-A Signaling

VEGF-A signaling through VEGFR-1 is primarily associated with the migration of endothelial cells and monocytes. This compound has been shown to inhibit VEGF-induced migration of endothelial cells and their ability to form capillary-like structures. It is important to note that this compound does not inhibit the proliferation of endothelial cells induced by VEGF-A, as this process is mainly mediated by VEGFR-2.

4.2 Effect on PlGF Signaling

As PlGF exclusively binds to VEGFR-1, this compound is a potent inhibitor of the PlGF signaling pathway. PlGF signaling via VEGFR-1 is implicated in the recruitment of hematopoietic progenitor cells and macrophages, which can contribute to tumor angiogenesis. By blocking this interaction, this compound can disrupt these pro-angiogenic processes.

Quantitative Data on the Effects of this compound

Table 1: Ligand-Receptor Binding Affinities

| Ligand | Receptor | Binding Affinity (Kd) |

| This compound | VEGFR-1 | Data not publicly available |

| VEGF-A | VEGFR-1 | ~1-10 pM |

| VEGF-A | VEGFR-2 | ~75-125 pM |

| PlGF | VEGFR-1 | Data varies by isoform |

Table 2: Inhibitory Concentration (IC50/EC50) of this compound on Downstream Signaling

| Ligand Stimulus | Downstream Event | Cell Type | IC50/EC50 of this compound |

| VEGF-A | VEGFR-1 Phosphorylation | e.g., HUVEC | Data not publicly available |

| PlGF | VEGFR-1 Phosphorylation | e.g., HUVEC | Data not publicly available |

| VEGF-A | Endothelial Cell Migration | e.g., HUVEC | Data not publicly available |

| VEGF-A | Endothelial Tube Formation | e.g., HUVEC | Data not publicly available |

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on VEGF-A and PlGF signaling.

6.1 Cell Migration Assay (Boyden Chamber Assay)

This assay is used to quantify the effect of this compound on the migration of endothelial cells in response to VEGF-A or PlGF.

-

Materials:

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pore size)

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell basal medium (EBM) with 0.1% BSA

-

Recombinant human VEGF-A or PlGF

-

This compound peptide

-

Calcein AM stain

-

-

Protocol:

-

Coat the underside of the Boyden chamber membrane with fibronectin (10 µg/mL) and incubate for 1 hour at 37°C.

-

Starve HUVECs in EBM with 0.1% BSA for 4-6 hours.

-

Resuspend starved HUVECs in EBM with 0.1% BSA at a concentration of 1 x 10^6 cells/mL.

-

In the lower chamber, add EBM with 0.1% BSA containing the chemoattractant (e.g., 20 ng/mL VEGF-A or 50 ng/mL PlGF).

-

In the upper chamber, add 100 µL of the HUVEC suspension.

-

Add different concentrations of this compound to the upper and lower chambers to assess its inhibitory effect. Include a vehicle control.

-

Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.

-

After incubation, remove the non-migrated cells from the upper side of the membrane with a cotton swab.

-

Fix the migrated cells on the lower side of the membrane with 4% paraformaldehyde for 10 minutes.

-

Stain the cells with Calcein AM and visualize using a fluorescence microscope.

-

Count the number of migrated cells in several high-power fields for each condition.

-

6.2 Endothelial Cell Tube Formation Assay

This assay assesses the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Materials:

-

Matrigel Basement Membrane Matrix

-

Pre-chilled 96-well plate

-

HUVECs

-

EBM with 0.1% BSA

-

Recombinant human VEGF-A

-

This compound peptide

-

Calcein AM stain

-

-

Protocol:

-

Thaw Matrigel on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Harvest and resuspend HUVECs in EBM with 0.1% BSA at a concentration of 2 x 10^5 cells/mL.

-

Pre-incubate the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes.

-

Add VEGF-A (e.g., 20 ng/mL) to the cell suspension.

-

Gently add 100 µL of the cell suspension to each Matrigel-coated well.

-

Incubate at 37°C in a 5% CO2 incubator for 6-18 hours.

-

After incubation, stain the cells with Calcein AM.

-

Visualize the tube-like structures using a fluorescence microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

6.3 Co-Immunoprecipitation and Western Blotting for VEGFR-1 Phosphorylation

This experiment determines the effect of this compound on ligand-induced VEGFR-1 phosphorylation.

-

Materials:

-

HUVECs or other cells expressing VEGFR-1

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-VEGFR-1 antibody for immunoprecipitation

-

Anti-phosphotyrosine antibody for Western blotting

-

Protein A/G magnetic beads

-

Recombinant human VEGF-A or PlGF

-

This compound peptide

-

-

Protocol:

-

Culture HUVECs to near confluency and starve overnight in serum-free medium.

-

Pre-treat cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) or PlGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Incubate the clarified lysates with an anti-VEGFR-1 antibody overnight at 4°C with gentle rotation.

-

Add Protein A/G magnetic beads and incubate for another 2 hours at 4°C.

-

Wash the beads several times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-1.

-

Strip and re-probe the membrane with an anti-VEGFR-1 antibody to determine the total amount of immunoprecipitated VEGFR-1.

-

Quantify the band intensities to determine the relative phosphorylation levels.

-

Visualizations

Diagram 1: Simplified VEGF-A and PlGF Signaling Pathways

Caption: Simplified signaling of VEGF-A and PlGF via VEGFR-1 and VEGFR-2, and inhibition by this compound.

Diagram 2: Experimental Workflow for Assessing this compound Activity

References

A Technical Guide to the Cellular Interaction and Stability of the GNQWFI Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the GNQWFI peptide, also known as anti-Flt1. It details its mechanism of action as a Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) antagonist, summarizes key experimental findings, outlines relevant protocols, and discusses the critical aspects of peptide stability.

Introduction to the this compound Peptide

The this compound hexapeptide (Gly-Asn-Gln-Trp-Phe-Ile) is a synthetic peptide identified for its specific antagonistic activity against VEGFR1, also known as Fms-like tyrosine kinase 1 (Flt-1).[1][2] VEGFR1 is a key receptor in angiogenesis, the physiological process involving the growth of new blood vessels. By specifically binding to VEGFR1, the this compound peptide blocks the interaction of the receptor with its natural ligands, including Vascular Endothelial Growth Factor A (VEGF-A), VEGF-B, and Placental Growth Factor (PlGF).[1][2] This inhibitory action disrupts downstream signaling, primarily affecting endothelial cell migration and tube formation, which are crucial steps in the formation of new vasculature.[2] Consequently, this compound holds therapeutic potential for angiogenesis-dependent diseases such as cancer and asthma.

Mechanism of Action: Extracellular Antagonism of VEGFR1

The primary mechanism of action for the this compound peptide is not based on cellular uptake, but rather on its function as an extracellular antagonist. It binds directly to the VEGFR1 on the surface of endothelial cells, thereby preventing the binding of VEGF ligands. This blockade specifically inhibits the signaling cascade mediated by VEGFR1. Research demonstrates that while this compound effectively blocks VEGF-induced migration and capillary formation of endothelial cells, it does not inhibit VEGF-induced cell proliferation. This specificity indicates that the anti-angiogenic effects of this compound are primarily due to the inhibition of VEGFR1-mediated migratory pathways, rather than cytotoxic effects.

The downstream signaling cascade affected by this compound involves the PI3K/Akt pathway. By preventing VEGFR1 activation, the peptide inhibits the phosphorylation of VEGFR1 and subsequently reduces the phosphorylation and activation of the PI3K-Akt signaling axis, which is crucial for mediating cell migration.

Signaling Pathway Diagram

The following diagram illustrates the inhibitory effect of the this compound peptide on the VEGFR1 signaling pathway.

Caption: this compound peptide blocks VEGF from binding to VEGFR1, inhibiting the PI3K/Akt pathway.

Cellular Uptake: A General Perspective

While this compound acts extracellularly, understanding cellular uptake is vital for many other peptide-based therapeutics. Generally, peptides cross the cell membrane via two main routes: energy-dependent endocytosis and direct translocation.

-

Endocytosis: This is a common pathway where the cell membrane engulfs the peptide, forming vesicles that are transported inside. This process can be further divided into mechanisms like clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.

-

Direct Translocation: Some peptides, often referred to as Cell-Penetrating Peptides (CPPs), can pass directly through the lipid bilayer. This process is less understood but may involve the formation of transient pores or localized membrane destabilization.

The specific properties of a peptide, such as its amino acid sequence, charge, and size, determine the dominant uptake mechanism. For this compound, its therapeutic action does not require internalization.

Conceptual Diagram of Peptide Uptake Mechanisms

Caption: General mechanisms for peptide entry into cells.

Peptide Stability: Challenges and Strategies

A major hurdle in the development of peptide therapeutics is their limited stability, particularly their susceptibility to degradation by proteases in the body. While specific stability data for this compound is not publicly available, general principles of peptide degradation are applicable.

Potential Degradation Pathways:

-

Proteolytic Cleavage: Peptidases and proteases can cleave the amide bonds of the peptide backbone.

-

Hydrolysis: Certain amino acid residues, like Aspartate (Asp), are prone to hydrolysis, which can lead to cleavage of the peptide chain.

-

Oxidation: Residues such as Methionine, Cysteine, and Tryptophan can be oxidized, altering the peptide's structure and function.

-

Racemization: The chirality of amino acids can change (from L- to D-form), which can impact biological activity.

Strategies to Enhance Stability:

-

Amino Acid Substitution: Replacing susceptible amino acids with unnatural amino acids or D-amino acids can confer resistance to proteolysis.

-

Cyclization: Linking the N- and C-termini of a peptide (head-to-tail cyclization) can protect it from exopeptidases and increase structural rigidity, making it less accessible to endopeptidases.

-

Terminal Modifications: Capping the N-terminus (e.g., with acetylation) or the C-terminus (e.g., with amidation) can block degradation by exopeptidases.

-

PEGylation: Attaching polyethylene glycol (PEG) chains can increase the peptide's size and shield it from enzymatic degradation, prolonging its half-life.

Summary of Preclinical Findings

In vitro and in vivo studies have demonstrated the anti-angiogenic and anti-tumor potential of the this compound peptide. The following table summarizes key experimental outcomes.

| Experimental Assay | Model System | Key Finding | Reference |

| Endothelial Cell Migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Effectively blocked VEGF-induced cell migration. | |

| Tube Formation Assay | HUVECs on Matrigel | Inhibited the formation of capillary-like structures induced by VEGF. | |

| Aortic Ring Sprouting | Rat aortic endothelial cells | Reduced the sprouting of endothelial cells. | |

| CAM Assay | Chicken Embryo Chorioallantoic Membrane | Inhibited angiogenesis in a living system. | |

| SIV Vessel Generation | Zebrafish Embryos | Suppressed the generation of subintestinal vein vessels. | |

| Tumor Growth Inhibition | Nude mice with VEGF-secreting tumor xenografts | Subcutaneous injections significantly inhibited tumor growth. | |

| Metastasis Inhibition | Mice with B16 melanoma cells | Significantly suppressed lung metastasis. | |

| Receptor Phosphorylation | Lung Cancer Cells (H928) | Inhibited VEGF-induced phosphorylation of VEGFR1. |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key protocols used to characterize VEGFR1-targeting peptides.

Endothelial Cell Migration (Boyden Chamber) Assay

This assay quantifies the migratory response of endothelial cells to a chemoattractant like VEGF.

-

Cell Preparation: Endothelial cells (e.g., HUVECs) are serum-starved for several hours.

-

Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a microporous membrane. The lower chamber is filled with serum-free medium containing VEGF.

-

Treatment: Serum-starved cells are pre-incubated with the this compound peptide or a control peptide before being seeded into the upper chamber.

-

Incubation: The chamber is incubated for 4-6 hours to allow cell migration through the membrane toward the VEGF in the lower chamber.

-

Quantification: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope. The inhibition of migration is calculated relative to the control group.

Tube Formation Assay on Matrigel

This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures, a hallmark of angiogenesis.

-

Plate Coating: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to polymerize at 37°C.

-

Cell Seeding: Endothelial cells are seeded onto the Matrigel-coated wells in a medium containing VEGF.

-

Treatment: The cells are simultaneously treated with various concentrations of the this compound peptide or a control.

-

Incubation: The plate is incubated for 6-18 hours.

-

Analysis: The formation of tube-like networks is observed and photographed using a microscope. The extent of tube formation (e.g., total tube length, number of branch points) is quantified using imaging software.

Workflow for In Vitro Angiogenesis Assays

Caption: Standard workflows for key in vitro angiogenesis assays.

Kinase Receptor Activation (KIRA-ELISA) Assay

This method quantifies the phosphorylation (activation) of a specific receptor like VEGFR1.

-

Cell Culture: Cells expressing VEGFR-3 (e.g., H928 lung cancer cells) are cultured in 24-well plates and serum-starved for 24 hours.

-

Treatment: Cells are pre-treated with the candidate peptide for 30 minutes, then stimulated with recombinant VEGF-C for 15 minutes to induce receptor phosphorylation.

-

Lysis: Cells are lysed to release cellular proteins.

-

ELISA: The cell lysate is transferred to an ELISA plate pre-coated with an antibody that captures VEGFR-3.

-

Detection: A second, biotinylated antibody that specifically recognizes phosphorylated tyrosine residues (e.g., 4G10) is added. This is followed by a streptavidin-HRP conjugate and a colorimetric substrate.

-

Measurement: The absorbance is read, with the signal intensity being proportional to the amount of phosphorylated VEGFR-3 captured.

Conclusion

The this compound peptide is a well-characterized VEGFR1 antagonist that demonstrates significant anti-angiogenic activity by inhibiting endothelial cell migration and tube formation. Its mechanism is rooted in the extracellular blockade of the VEGFR1 receptor, preventing ligand binding and inhibiting the downstream PI3K/Akt signaling pathway. While specific data on its cellular uptake and stability are limited, the principles of peptide drug design and general experimental protocols provide a strong framework for its further development. The preclinical data strongly support its potential as a therapeutic agent for cancers and other diseases where pathological angiogenesis is a key factor.

References

The role of VEGFR1 in tumor angiogenesis

An In-depth Technical Guide on the Core Role of VEGFR1 in Tumor Angiogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 1 (VEGFR1), also known as Fms-like tyrosine kinase 1 (Flt-1), is a critical player in the complex process of tumor angiogenesis. While often overshadowed by the more potently pro-angiogenic VEGFR2, VEGFR1's role is nuanced, exhibiting both positive and negative regulatory functions that are highly context-dependent. It is expressed on vascular endothelial cells, as well as on various other cell types within the tumor microenvironment, including tumor cells and immune cells like monocytes and macrophages.[1][2] VEGFR1 binds to Vascular Endothelial Growth Factor A (VEGF-A), VEGF-B, and Placental Growth Factor (PlGF).[3][4] This receptor's involvement in pathological angiogenesis, particularly in cancer, makes it a compelling target for therapeutic intervention.[3] This guide provides a comprehensive overview of VEGFR1's function in tumor angiogenesis, detailing its signaling pathways, its multifaceted roles, quantitative data from key studies, and relevant experimental protocols.

VEGFR1 and its Ligands

The VEGF family of ligands orchestrates the intricate processes of vasculogenesis and angiogenesis. Three members of this family bind to VEGFR1:

-

VEGF-A: The most well-characterized ligand, VEGF-A, binds to both VEGFR1 and VEGFR2. While VEGFR2 is considered the primary mediator of VEGF-A's potent angiogenic effects, VEGFR1 binds VEGF-A with a significantly higher affinity (approximately 10-fold higher than VEGFR2).

-

Placental Growth Factor (PlGF): PlGF is a specific ligand for VEGFR1 and does not bind to VEGFR2 or VEGFR3. Its expression is often upregulated under pathological conditions, including in various tumor cells. PlGF has been implicated in promoting tumor progression and resistance to anti-VEGF-A therapies.

-

VEGF-B: Similar to PlGF, VEGF-B exclusively binds to VEGFR1.

A soluble form of VEGFR1, known as sVEGFR1 (or sFlt-1), is generated through alternative splicing of the VEGFR1 mRNA. This soluble receptor contains the ligand-binding domain but lacks the transmembrane and intracellular kinase domains. It functions as a potent endogenous inhibitor by sequestering VEGF-A, VEGF-B, and PlGF, thereby preventing them from binding to their membrane-bound receptors.

The Dual Role of VEGFR1 in Angiogenesis

VEGFR1 exhibits a complex, dual functionality in regulating angiogenesis. Its action can be either pro-angiogenic or anti-angiogenic, depending on the cellular context, ligand availability, and the presence of other receptors like VEGFR2.

Negative Regulation: The Decoy Receptor Hypothesis

Initially, VEGFR1 was considered a negative regulator of angiogenesis. This is attributed to two main mechanisms:

-

Ligand Trapping: Due to its high affinity for VEGF-A, membrane-bound VEGFR1 can act as a "decoy" receptor, sequestering VEGF-A and limiting its availability to bind to the more actively signaling VEGFR2. This helps to modulate and fine-tune the angiogenic response, preventing excessive vessel growth during embryonic development.

-

sVEGFR1 Activity: The soluble sVEGFR1 isoform acts as a potent antagonist by trapping VEGF ligands in the extracellular space.

Positive Regulation: A Pro-Angiogenic Role in Pathology

Despite its weak intrinsic kinase activity compared to VEGFR2, VEGFR1 signaling is crucial for pathological angiogenesis, such as that seen in tumors. This pro-angiogenic role is mediated through several mechanisms:

-

Endothelial Cell Migration: VEGFR1 signaling can directly promote the migration of endothelial cells, a key step in the formation of new blood vessels.

-

Recruitment of Immune Cells: VEGFR1 activation is instrumental in recruiting bone marrow-derived myeloid progenitors and monocytes/macrophages to the tumor site. These VEGFR1-positive cells contribute to the formation of a pre-metastatic niche and promote tumor-induced inflammation, growth, and metastasis.

-

Heterodimerization with VEGFR2: VEGFR1 can form heterodimers with VEGFR2, which can modulate VEGFR2 signaling. This interaction is complex and can lead to either enhanced or attenuated downstream signals depending on the specific cellular context.

-

Direct Effects on Tumor Cells: Many tumor cells themselves express VEGFR1. Ligand binding can directly stimulate tumor cell growth, survival, and invasion in an autocrine or paracrine manner.

VEGFR1 Signaling Pathways

Upon ligand binding, VEGFR1 undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. However, its tyrosine kinase activity is notably weaker than that of VEGFR2. Despite this, VEGFR1 activation can initiate several downstream signaling cascades that contribute to its biological effects.

Key signaling pathways activated by VEGFR1 include:

-

PI3K/Akt Pathway: Activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a downstream effect of VEGFR1 signaling. This pathway is crucial for cell survival, proliferation, and migration. The F56 peptide, a VEGFR1 antagonist, was shown to inhibit the VEGF-induced phosphorylation of VEGFR1 and the downstream PI3K-Akt axis.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the p44/42 MAPK (ERK1/2), can be activated by VEGFR1. This pathway is involved in regulating cell proliferation and differentiation. Studies have shown that PlGF-induced biological responses in sensitive tumor cells require the activation of the MAPK pathway.

-

PLCγ Pathway: VEGFR2, the major signal transducer for angiogenesis, preferentially utilizes the PLCγ-PKC-MAPK pathway. While less pronounced for VEGFR1, some crosstalk and activation of components of this pathway can occur.

The following diagram illustrates the primary signaling pathways associated with VEGFR1.

References

The Specificity of the GNQWFI Peptide for VEGFR1: A Technical Guide

Abstract

The vascular endothelial growth factor (VEGF) signaling pathway is a cornerstone of angiogenesis, the formation of new blood vessels, and is implicated in numerous physiological and pathological processes, including tumor growth and ocular diseases. The two primary receptors mediating VEGF signals are VEGFR1 (Flt-1) and VEGFR2 (KDR/Flk-1). While VEGFR2 is the principal driver of angiogenic processes like endothelial cell proliferation, VEGFR1 plays a more complex, modulatory role, primarily mediating cell migration and recruitment of hematopoietic cells.[1] The development of agents that can selectively target these receptors is of significant therapeutic interest. This technical guide provides an in-depth analysis of the hexapeptide GNQWFI (Gly-Asn-Gln-Trp-Phe-Ile), a known antagonist that demonstrates marked specificity for VEGFR1 over VEGFR2. We will detail its binding characteristics, the downstream signaling implications of this specificity, and the experimental protocols used to validate its activity.

Introduction to VEGFR1 and VEGFR2 Signaling

VEGFR1 and VEGFR2 are receptor tyrosine kinases (RTKs) that share structural homology but possess distinct signaling capacities.[2] VEGF-A binds to both receptors, but with a significantly higher affinity for VEGFR1.[3] Despite this, the tyrosine kinase activity of VEGFR1 is about 10-fold weaker than that of VEGFR2.[3] Consequently, VEGFR2 is considered the primary mediator of VEGF-driven mitogenesis, survival, and permeability in endothelial cells.[4]

VEGFR1, on the other hand, is thought to function as a "decoy" receptor in some contexts, sequestering VEGF-A to modulate VEGFR2 activation. However, VEGFR1 also possesses distinct signaling functions, particularly in response to its specific ligands, Placental Growth Factor (PlGF) and VEGF-B. Its activation is strongly linked to the migration of endothelial cells and monocytes/macrophages, playing a key role in pathological angiogenesis and inflammation. The ability to specifically block VEGFR1 signaling without affecting the primary proliferative signals of VEGFR2 presents a nuanced therapeutic strategy.

The this compound Peptide: A VEGFR1-Specific Antagonist

The peptide with the amino acid sequence Gly-Asn-Gln-Trp-Phe-Ile (this compound), also referred to as anti-Flt1 peptide, was identified from the screening of synthetic peptide libraries. It has been characterized as a specific antagonist of VEGFR1. This compound functions by competitively inhibiting the interaction between VEGFR1 and its ligands, including VEGF-A, VEGF-B, and PlGF.

This specificity is functionally significant: the peptide effectively blocks VEGF-induced migration of endothelial cells and their ability to form capillary-like structures—processes mediated by VEGFR1. Crucially, it does not inhibit the proliferation of endothelial cells induced by VEGF, a function predominantly driven by VEGFR2 signaling. This selective action underscores its value as a tool for dissecting VEGFR1-specific pathways and as a potential therapeutic agent for diseases where VEGFR1 signaling is pathologically upregulated.

Quantitative Binding Specificity

The cornerstone of this compound's utility is its high degree of specificity for VEGFR1. This is quantitatively demonstrated through competitive binding assays, which measure the concentration of the peptide required to inhibit the binding of natural ligands to the receptor.

| Peptide | Target Receptor | Binding Affinity (IC₅₀) | Method |

| This compound | VEGFR1 (Flt-1) | Micromolar (µM) range | Competitive ELISA |

| This compound | VEGFR2 (KDR/Flk-1) | Negligible / Not Reported | Inferred from lack of effect on VEGFR2-mediated cell proliferation |

| Table 1: Comparative Binding Affinity of this compound Peptide. |

The data clearly indicates that while this compound actively displaces ligands from VEGFR1 with an IC₅₀ value in the micromolar range, it does not significantly interact with VEGFR2. This level of selectivity is critical for its targeted biological effects.

Signaling Pathway Implications

The selective antagonism of VEGFR1 by this compound results in the specific inhibition of its downstream signaling cascades, leaving VEGFR2-mediated pathways intact.

VEGFR1 Signaling Pathway (Inhibited by this compound)

Activation of VEGFR1 by ligands like VEGF-A or PlGF leads to the recruitment of signaling adaptors such as PI3K, which in turn activates the Akt pathway. This cascade is crucial for cell migration and survival. This compound blocks the initial ligand-receptor interaction, thereby preventing the activation of this entire pathway.

References

- 1. A VEGFR1 antagonistic peptide inhibits tumor growth and metastasis through VEGFR1-PI3K-AKT signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Based Design of Peptides Targeting VEGF/VEGFRs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. abbomax.com [abbomax.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

Foundational Research on GNQWFI in Ophthalmology: A Technical Guide to the Role of VEGFR-1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the foundational research relevant to the peptide GNQWFI and its potential applications in ophthalmology. This compound, a hexapeptide with the sequence Gly-Asn-Gln-Trp-Phe-Ile, is a specific antagonist of Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1). While much of the therapeutic focus in ocular neovascular diseases has been on VEGFR-2, a growing body of evidence highlights the critical and complex role of VEGFR-1 in modulating angiogenesis, vascular permeability, and inflammation. This document details the core principles of the VEGF/VEGFR-1 signaling axis in the eye, summarizes key quantitative data, provides detailed experimental protocols for studying its function, and presents visual workflows and pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: The VEGF/VEGFR-1 Signaling Axis in Ocular Pathophysiology

Vascular Endothelial Growth Factor (VEGF) signaling is a cornerstone in the pathogenesis of several debilitating ocular diseases, including neovascular age-related macular degeneration (nAMD), diabetic retinopathy (DR), and retinal vein occlusion (RVO).[1] The VEGF family of ligands, including VEGF-A, VEGF-B, and Placental Growth Factor (PlGF), exert their effects through binding to specific receptor tyrosine kinases on the cell surface.[2]

While VEGFR-2 is considered the primary mediator of the potent pro-angiogenic and permeability-enhancing effects of VEGF-A, VEGFR-1 (also known as Flt-1) plays a more nuanced, modulatory role.[3] VEGFR-1 is expressed on vascular endothelial cells, pericytes, and inflammatory cells like macrophages and microglia.[4] It binds VEGF-A with a higher affinity than VEGFR-2, but has a weaker tyrosine kinase activity.[4] This has led to the "decoy receptor" hypothesis, where VEGFR-1 sequesters VEGF-A, thereby negatively regulating VEGFR-2 signaling. However, VEGFR-1 also has its own signaling capabilities, particularly in response to PlGF and VEGF-B, which can mediate inflammatory and angiogenic processes.

The peptide This compound has been identified as a specific antagonist of VEGFR-1. By blocking the binding of ligands like VEGF-A, PlGF, and VEGF-B to VEGFR-1, this compound offers a targeted approach to dissect and potentially modulate the specific contributions of the VEGFR-1 pathway in ocular diseases. Its study provides a valuable tool for foundational research into the complexities of retinal and choroidal vascular pathobiology.

Quantitative Data: Ligand Affinities and Inhibitor Potencies

Understanding the binding kinetics and inhibitory concentrations of molecules targeting the VEGF pathway is crucial for experimental design and therapeutic development. The following tables summarize key quantitative data from the literature.

| Ligand | Receptor | Dissociation Constant (Kd) | Notes |

| VEGF-A₁₆₅ | VEGFR-1 | ~1.0 - 9.33 pM | Binds with higher affinity to VEGFR-1 than VEGFR-2. |

| VEGF-A₁₆₅ | VEGFR-2 | ~10 - 88.8 pM | Primary signaling receptor for angiogenesis and permeability. |

| VEGF-A₁₂₁ | VEGFR-1 | ~3.7 nM | Weaker affinity compared to VEGF-A₁₆₅. |

| VEGF-A₁₂₁ | VEGFR-2 | ~0.66 nM | |

| PlGF-2 | VEGFR-1 | Binds with high affinity | Specific ligand for VEGFR-1. |

| VEGF-B | VEGFR-1 | Binds with high affinity | Specific ligand for VEGFR-1. |

Table 1: Binding Affinities of VEGF Ligands to VEGFR-1 and VEGFR-2. Data compiled from multiple biophysical assays.

| Inhibitor | Target(s) | IC₅₀ (VEGFR-1 Activation) | IC₅₀ (VEGFR-2 Activation) |

| Aflibercept (VEGF Trap) | VEGF-A, VEGF-B, PlGF | ~15 - 16 pM | ~16 - 26 pM |

| Ranibizumab | VEGF-A | ~675 pM | ~845 pM |

| Bevacizumab | VEGF-A | ~845 pM | ~1,476 pM |

| This compound | VEGFR-1 | Data not available | Not applicable |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes is essential for understanding the mechanism of action and experimental design. The following diagrams were generated using Graphviz (DOT language).

VEGF/VEGFR-1 and VEGFR-2 Signaling Pathways

Caption: Simplified signaling of VEGF ligands, receptors, and the inhibitory action of this compound.

Experimental Workflow: Laser-Induced Choroidal Neovascularization (CNV) Model

Caption: Workflow for the mouse model of laser-induced choroidal neovascularization (CNV).

Logical Relationship: Role of VEGFR-1 in Ocular Disease

Caption: The dual role of VEGFR-1 signaling in the context of ocular neovascularization.

Experimental Protocols

Detailed methodologies are critical for the replication and extension of foundational research. The following are summarized protocols for key in vivo experiments.

Mouse Model of Oxygen-Induced Retinopathy (OIR)

This model is widely used to study ischemia-induced retinal neovascularization, relevant to diseases like ROP and DR.

-

Animals: C57BL/6J mouse pups and a nursing dam.

-

Induction Protocol:

-

At postnatal day 7 (P7), place the litter of pups and their nursing dam into a specialized hyperoxic chamber.